molecular formula C13H16ClN3OS B2819306 4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 720667-80-1

4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2819306
CAS No.: 720667-80-1
M. Wt: 297.8
InChI Key: AEROGEQLUCLNFJ-UHFFFAOYSA-N
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Description

4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C13H16ClN3OS. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Butylation: The final step involves the butylation of the triazole ring, which can be achieved using butyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the chlorophenoxy group, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups to the chlorophenoxy moiety.

Scientific Research Applications

4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit various enzymes and pathways in pathogens and cancer cells.

    Agriculture: It can be used as a fungicide or herbicide, protecting crops from fungal infections and unwanted vegetation.

    Material Science: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in the metabolism of various substrates in pathogens and cancer cells.

    Disruption of Cellular Processes: By binding to specific proteins or DNA, the compound can disrupt essential cellular processes, leading to the death of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Similar structure but with a fluorine atom instead of chlorine, which can alter its biological activity and chemical properties.

    4-Butyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Contains a bromine atom, potentially increasing its reactivity and potency.

    4-Butyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: The methyl group can affect the compound’s hydrophobicity and interaction with biological targets.

Uniqueness

4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorophenoxy group, which can enhance its binding affinity to certain enzymes and receptors, making it a potent candidate for various applications in medicinal chemistry and agriculture.

Biological Activity

4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H14ClN3OS\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{OS}

This structure features a triazole ring, a butyl group, and a chlorophenoxy methyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study examining various 1,2,4-triazole derivatives, including the target compound, it was found that these compounds effectively inhibited the growth of several bacterial strains. The mechanism is thought to involve interference with fungal cell wall synthesis and disruption of cellular integrity .

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus18
Candida albicans20

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that this compound exhibits selective cytotoxicity towards melanoma cells while sparing normal cells. The mechanism of action may involve induction of apoptosis and cell cycle arrest at the S phase .

Cell LineIC50 (µM)Selectivity IndexReference
Human Melanoma (IGR39)104.9
Triple-Negative Breast Cancer (MDA-MB-231)153.5
Pancreatic Carcinoma (Panc-1)123.0

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It was observed to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential utility in treating inflammatory diseases .

Case Studies

  • Melanoma Treatment : A study highlighted the efficacy of the compound in reducing tumor growth in melanoma models. The treatment led to significant tumor size reduction compared to untreated controls .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in increased G0/G1 phase arrest in melanoma cells, indicating its potential as a chemotherapeutic agent .

Properties

IUPAC Name

4-butyl-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-2-3-8-17-12(15-16-13(17)19)9-18-11-6-4-10(14)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEROGEQLUCLNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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